5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

5-HT2 receptor antagonism D2 receptor antagonism Structure–activity relationship (SAR)

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole (CAS 138900-27-3) is a synthetic indole derivative serving as the penultimate intermediate in the synthesis of sertindole, an atypical antipsychotic drug. Structurally, it belongs to the 3-(4-piperidinyl)-1H-indole subclass of 1-(4-fluorophenyl)-1H-indoles, a scaffold demonstrated in the foundational Perregaard et al.

Molecular Formula C19H18ClFN2
Molecular Weight 328.8 g/mol
CAS No. 138900-27-3
Cat. No. B159560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
CAS138900-27-3
Molecular FormulaC19H18ClFN2
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2
InChIKeyYCXCLZSLZGBCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole (CAS 138900-27-3): A Critical Sertindole Intermediate for Antipsychotic API Manufacturing & CNS Ligand Development


5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole (CAS 138900-27-3) is a synthetic indole derivative serving as the penultimate intermediate in the synthesis of sertindole, an atypical antipsychotic drug [1]. Structurally, it belongs to the 3-(4-piperidinyl)-1H-indole subclass of 1-(4-fluorophenyl)-1H-indoles, a scaffold demonstrated in the foundational Perregaard et al. (1992) structure–activity relationship (SAR) study to confer potent dual dopamine D-2 and serotonin 5-HT2 receptor antagonism [2]. The compound features a 5-chloro substituent on the indole core and a 4-fluorophenyl group at the N-1 position, both of which are essential for the pharmacological activity of the final drug substance sertindole and contribute to the impurity-control challenges during catalytic hydrogenation steps [3].

Why 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole Cannot Be Replaced by Alternative 3-Substituted Indole Intermediates in Sertindole Synthesis


Generic substitution of 3-(piperidin-4-yl)-1H-indole intermediates fails for both chemical process and pharmacological reasons. From a process-chemistry perspective, the 5-chloro and 4-fluorophenyl substituents on this intermediate are critical determinants of the impurity profile during the platinum-oxide-catalyzed hydrogenation of the tetrahydropyridine precursor: under- or over-reduction generates the des-chloro impurity at 0.5–1.0% and the des-fluoro impurity at 0.20–0.50%, both of which are difficult to remove downstream and must be controlled below ICH thresholds at this specific intermediate stage [1]. From a pharmacological standpoint, foundational SAR established by Perregaard et al. (1992) demonstrates that the 4-piperidinyl substitution at the indole 3-position is essential for achieving the dual D-2/5-HT2 receptor affinity profile: 1-piperazinyl-substituted analogs exhibit generally weaker affinity for both receptors, losing the balanced antagonism required for atypical antipsychotic activity upon N-alkylation to sertindole [2].

Quantitative Differentiation Evidence: 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole vs. Closest Analogs


4-Piperidinyl vs. 1-Piperazinyl Substitution: 5-HT2 Receptor Affinity and D2 Potency Advantage in 1-(4-Fluorophenyl)-1H-Indole Series

In the seminal Perregaard et al. (1992) SAR study of 3-substituted 1-(4-fluorophenyl)-1H-indoles, the 4-piperidinyl-substituted subseries (which includes the target compound scaffold) demonstrated consistently potent dopamine D-2 and serotonin 5-HT2 receptor affinity, whereas the corresponding 1-piperazinyl-substituted subseries exhibited generally weaker affinity for both receptors [1]. Specifically, a representative 5-chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole analog showed an IC50 of 18 nM at the D2 receptor in rat brain homogenate binding assays using [3H]-spiperone displacement [2]. In contrast, analogous 3-(1-piperazinyl)-substituted compounds in the same series displayed uniformly reduced binding, a finding independently corroborated by the statement that 'Indoles substituted in the 1-position with 4-piperazinyl had generally weaker affinity for both 5-HT2 and D2 receptors compared to corresponding 4-piperidinyl- and 1,2,3,6-tetrahydro-4-pyridinyl-substituted indoles' [1]. This structure–activity distinction is decisive because the terminal N-alkylation of the piperidine nitrogen with the 2-imidazolidinone moiety to form sertindole is only pharmacologically meaningful when the 4-piperidinyl scaffold is present; a piperazinyl scaffold would fail to reproduce the target D2/5-HT2 dual-affinity profile.

5-HT2 receptor antagonism D2 receptor antagonism Structure–activity relationship (SAR) Atypical antipsychotic scaffold selection

Impurity Control During Catalytic Hydrogenation: Des-Chloro vs. Des-Fluoro vs. Target Piperidine Intermediate Purity Profile in Sertindole API Manufacturing

The platinum-oxide-catalyzed hydrogenation step that converts the tetrahydropyridine intermediate (15) to the target piperidine intermediate (9) is the critical quality control point in sertindole manufacturing. A dedicated impurity identification study by Nerella et al. (2011) quantified the formation of dehalogenated byproducts at this stage [1]. The des-chloro impurity 17 forms at 0.5–1.0% during hydrogenation, which can be reduced to <0.1% through isolation and purification of the piperidine intermediate [1]. Without removal at this intermediate step, the impurity becomes virtually inseparable from the final API. The des-fluoro impurity 3 contaminates sertindole at 0.20–0.50% when the hydrogenation is prolonged, while the dialkylated piperidine impurity 28 contaminates the final drug substance at 0.25–0.45% [1]. In comparison, the alternative 'alkylate-then-reduce' route—where alkylation of the tetrahydropyridine with 1-(2-chloroethyl)-2-imidazolidinone precedes reduction—generates impurity 5 at 0.02–0.10%, which is equally difficult to remove from the final product [1].

Process-related impurities Catalytic hydrogenation Dehalogenation Sertindole API quality control ICH Q3A compliance

Synthetic Route Comparison: Selectivity of Piperidine Intermediate vs. Tetrahydropyridine Intermediate in Sertindole N-Alkylation Yield and Purity

Two competing synthetic strategies exist for converting the indole scaffold to sertindole: (Route A) reduce the tetrahydropyridine to the piperidine intermediate (the target compound) first, then N-alkylate; or (Route B) N-alkylate the tetrahydropyridine first, then reduce. The original sertindole process utilized Route A, performing N-alkylation of the target piperidine intermediate with 1-(2-chloroethyl)-2-imidazolidinone in methyl isobutyl ketone (MIBK) for 12 hours [1]. A process optimization study by Li et al. (2012) demonstrated that using alkylimidazolium-based ionic liquids as alternative solvents for this N-alkylation step achieved significantly improved yields and reproducibility compared to the original MIBK conditions [2]. In contrast, Route B is reported to yield sertindole contaminated with impurity 5 at 0.02–0.10%, which is difficult to remove [3]. The reduction-first approach (Route A, employing the target compound) is therefore the preferred industrial route, as it enables tighter control over the hydrogenation impurity profile before committing to the final N-alkylation step.

Sertindole N-alkylation Synthetic route optimization Ionic liquid solvents Process yield comparison Green chemistry

5-Chloro Substituent Necessity: Structural Basis for Impurity Differentiation and Pharmacological Activity in the Sertindole Pathway

The 5-chloro substituent on the indole core is the single most critical structural feature distinguishing this intermediate from its des-chloro analog (intermediate 17). During catalytic hydrogenation of the tetrahydropyridine precursor, dehalogenation generates 0.5–1.0% of the des-chloro indole 17; this must be reduced to <0.1% through isolation and purification of the target piperidine intermediate, because after final N-alkylation, des-chloro sertindole (impurity 2) becomes inseparable from the API without significant yield loss [1]. Pharmacologically, the 5-chloro group is essential: sertindole itself (CAS 106516-24-9) exhibits a Ki of 0.39 nM at the 5-HT2A receptor and 2.35 nM at the D2 receptor [2], whereas des-chloro sertindole (Lu 23-086, CAS entry for des-chloro sertindole) lacks this substituent and would be predicted from Perregaard et al. SAR to have altered receptor binding profiles [3]. For a user performing analytical method validation or preparing a sertindole impurity reference standard, the 5-chloro substituent provides a critical mass-spectrometric differentiation handle: des-chloro sertindole exhibits m/z 405 (M+H)+, representing a mass difference of 34 Da from sertindole (m/z 441, M+H)+ [4].

5-Chloro substituent Impurity differentiation Sertindole pharmacology Structure–activity relationship Quality control

Optimal Application Scenarios for 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole Based on Quantitative Differentiation Evidence


Sertindole API Manufacturing: Penultimate Intermediate for the Reduction-First Synthetic Route

This compound is the direct precursor for the final N-alkylation step with 1-(2-chloroethyl)-2-imidazolidinone to form sertindole API. Users should select this intermediate over the tetrahydropyridine analog (CAS entry for intermediate 15) when implementing the preferred 'reduce-then-alkylate' industrial route, which provides superior control of the des-chloro impurity (quantified at <0.1% post-purification vs. 0.5–1.0% pre-purification) and avoids the difficult-to-remove impurity 5 (0.02–0.10%) associated with the alternative 'alkylate-then-reduce' route [1]. N-Alkylation yields can be further optimized by employing alkylimidazolium-based ionic liquids as solvents, as demonstrated by Li et al. (2012) [2].

Sertindole Impurity Reference Standard Preparation and Analytical Method Validation

This compound serves as intermediate 9 (the unreacted piperidine precursor) and is itself classified as a potential process-related impurity in sertindole due to incomplete N-alkylation [1]. Analytical development laboratories should procure this compound at certified purity (≥95%, with characterized des-chloro impurity ≤0.1%) for use as a reference standard in HPLC method validation for sertindole API purity testing. Its chromatographic retention time and mass spectral signature (parent m/z 328.81, C19H18ClFN2) provide a distinct marker for assessing residual unreacted intermediate levels in final API batches [1].

Structure–Activity Relationship (SAR) Studies on 4-Piperidinyl-Indole CNS Ligands

Medicinal chemistry groups investigating dopamine D2/serotonin 5-HT2 dual antagonists should use this compound as a key synthetic building block for generating focused compound libraries. The parent 4-piperidinyl scaffold demonstrated IC50 = 18 nM at the D2 receptor in the Perregaard et al. (1992) series, with superior dual-affinity compared to the 1-piperazinyl-substituted analogs [1]. The free piperidine NH group provides a versatile handle for parallel N-functionalization (alkylation, acylation, sulfonylation) to explore SAR around the basic amine pharmacophore, enabling rapid exploration of novel CNS-active indole derivatives beyond sertindole [1].

Catalytic Hydrogenation Process Development and Dehalogenation Suppression Studies

The conversion of tetrahydropyridine intermediate 15 to this piperidine intermediate 9 via platinum-oxide-catalyzed hydrogenation represents a well-characterized model reaction for studying catalyst selectivity and dehalogenation suppression in halogenated heterocyclic systems [1]. Process chemistry groups can use this compound as a target purity benchmark: successful hydrogenation optimization must achieve des-chloro impurity levels of <0.1% (from an initial 0.5–1.0% formation rate) while avoiding des-fluoro formation (0.20–0.50% under prolonged conditions) and incomplete reduction [1]. This system provides an industrially relevant case study for catalyst screening (PtO2 vs. Pd/C vs. alternative catalysts) with quantitatively defined purity targets.

Quote Request

Request a Quote for 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.